2-Fluoro-4-hydroxy-5-nitrobenzonitrile
Overview
Description
2-Fluoro-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O3 It is a derivative of benzonitrile, featuring fluorine, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-hydroxy-5-nitrobenzonitrile can be synthesized through a multi-step process starting from 2-fluorobenzonitrile. The nitration of 2-fluorobenzonitrile yields 2-fluoro-5-nitrobenzonitrile, which can then undergo hydroxylation to produce this compound . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by a hydroxylation step using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Fluoro-4-hydroxy-5-aminobenzonitrile.
Oxidation: 2-Fluoro-4-oxo-5-nitrobenzonitrile.
Scientific Research Applications
2-Fluoro-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Environmental Chemistry: It is studied for its potential role in the degradation of pollutants and the synthesis of environmentally friendly chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-4-hydroxy-5-nitrobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine, hydroxyl, and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Fluoro-4-hydroxybenzonitrile: Lacks the nitro group, affecting its electronic properties and reactivity.
4-Hydroxy-5-nitrobenzonitrile:
Uniqueness
2-Fluoro-4-hydroxy-5-nitrobenzonitrile is unique due to the combination of fluorine, hydroxyl, and nitro groups on the benzonitrile scaffold. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications.
Properties
IUPAC Name |
2-fluoro-4-hydroxy-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-5-2-7(11)6(10(12)13)1-4(5)3-9/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRYYSYQJNBSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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